molecular formula C22H25ClN4O3 B14096071 methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B14096071
M. Wt: 428.9 g/mol
InChI Key: IWDAIGRWMHXKFU-ZVHZXABRSA-N
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Description

Methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-chlorobenzyl)piperazine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine to form a hydrazide, which is subsequently condensed with methyl 4-formylbenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.

    Methyl 4-methylbenzoate: Similar structure but with a methyl group on the benzene ring.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzene ring.

Uniqueness

Methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which includes a piperazine ring and a chlorobenzyl group

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H25ClN4O3/c1-30-22(29)18-8-6-17(7-9-18)14-24-25-21(28)16-27-12-10-26(11-13-27)15-19-4-2-3-5-20(19)23/h2-9,14H,10-13,15-16H2,1H3,(H,25,28)/b24-14+

InChI Key

IWDAIGRWMHXKFU-ZVHZXABRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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